molecular formula C16H18BrNO2S2 B3896420 N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide

N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide

Cat. No. B3896420
M. Wt: 400.4 g/mol
InChI Key: OXNDIZWRBVVREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide, also known as BSI-201 or Iniparib, is a small molecule inhibitor that has been extensively studied in cancer research. It was first synthesized by BiPar Sciences, Inc. in 2003 and has since been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic benefits.

Mechanism of Action

N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide is believed to enhance the cytotoxic effects of DNA-damaging agents by inhibiting the repair of DNA damage through the PARP1 pathway. PARP1 is an enzyme involved in the repair of single-strand DNA breaks. Inhibition of PARP1 leads to the accumulation of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting PARP1, this compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide in lab experiments is its ability to enhance the cytotoxic effects of DNA-damaging agents. This makes it a useful tool for studying the mechanisms of action of chemotherapeutic agents. However, one limitation of using this compound is its relatively low potency compared to other PARP inhibitors. Additionally, this compound has been shown to have variable effects in different cancer cell lines, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide. One area of interest is the development of more potent PARP inhibitors that can be used in combination with this compound to enhance its efficacy. Additionally, there is interest in studying the effects of this compound in combination with other targeted therapies, such as immune checkpoint inhibitors. Finally, there is ongoing research aimed at identifying biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment.

Scientific Research Applications

N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide has been extensively studied in cancer research due to its potential as a chemotherapeutic agent. It has been shown to enhance the efficacy of DNA-damaging agents such as cisplatin and doxorubicin in various cancer cell lines. Additionally, this compound has been shown to inhibit the repair of DNA damage, leading to increased apoptosis in cancer cells.

properties

IUPAC Name

N-[2-[(4-bromophenyl)methylsulfanyl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S2/c1-13-2-8-16(9-3-13)22(19,20)18-10-11-21-12-14-4-6-15(17)7-5-14/h2-9,18H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNDIZWRBVVREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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